methyl 1H-pyrrole-3-carboxylate
Overview
Description
Methyl 1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrroles, including methyl 1H-pyrrole-3-carboxylate, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular formula of methyl 1H-pyrrole-3-carboxylate is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .Chemical Reactions Analysis
Methyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions. For instance, it can participate in the Paal-Knorr pyrrole condensation . It can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Physical And Chemical Properties Analysis
Methyl 1H-pyrrole-3-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 284.2±13.0 °C at 760 mmHg, and a flash point of 125.7±19.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Antimicrobial Agent Synthesis
Methyl 1H-pyrrole-3-carboxylate derivatives exhibit significant antimicrobial activities. The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy, has demonstrated good antibacterial and antifungal activity. This antimicrobial potential is attributed to the presence of the heterocyclic ring, with increased activity observed upon the introduction of a methoxy group (Hublikar et al., 2019).
Chemosensor Development
A simple chemosensor, ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate, has been developed using methyl 1H-pyrrole-3-carboxylate. This sensor demonstrates high selectivity as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ in semiaqueous media. The sensor's binding mechanism with target analytes is confirmed through various spectroscopic and computational methods. Moreover, the resulting complex can be used as a colorimetric sensor for pyrophosphate, highlighting its potential in intracellular monitoring (Yang et al., 2018).
Synthesis of Pyrrole Derivatives
Methyl 1H-pyrrole-3-carboxylate serves as a precursor in the synthesis of various pyrrole derivatives. For instance, methyl 5-aminopyrrole-3-carboxylates have been synthesized from 4-methyleneisoxazol-3-ones via a multi-step process involving reductive transformation and cyclization. These derivatives are useful for further chemical reactions, forming pyrrole-containing products in various chemical reactions (Galenko et al., 2019).
Green Chemistry Applications
Methyl 1H-pyrrole-3-carboxylate is synthesized via a green chemistry approach using dimethyl carbonate. This process is catalyzed by solid bases and is characterized by high selectivity and yield. The reaction's efficiency is influenced by factors like reaction temperature and reactants' molar ratio, emphasizing its potential in sustainable chemical synthesis (Fan et al., 2008).
Single Molecule Magnets
Methyl 1H-pyrrole-3-carboxylate derivatives have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This application demonstrates its potential in the field of molecular magnetism and materials science (Giannopoulos et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNVSIQCFHAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494192 | |
Record name | Methyl 1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-pyrrole-3-carboxylate | |
CAS RN |
2703-17-5 | |
Record name | Methyl 1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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